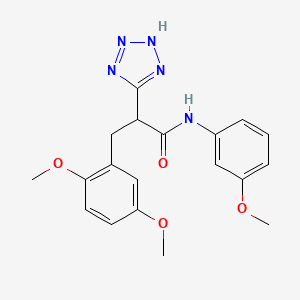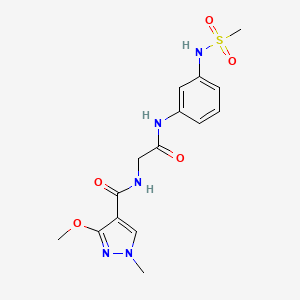![molecular formula C18H19FN6O2S B2844452 5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine CAS No. 2379953-86-1](/img/structure/B2844452.png)
5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies, and research is ongoing to further understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine works by inhibiting the activity of several signaling pathways involved in cancer cell growth and survival. Specifically, it targets the activity of Bruton's tyrosine kinase (BTK), which is involved in the regulation of B-cell receptor (BCR) signaling. By inhibiting BTK activity, 5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have shown that 5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. Additionally, 5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine has been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine has several advantages for lab experiments, including its ability to inhibit the activity of several signaling pathways involved in cancer cell growth and survival. Additionally, 5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine has been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development. However, there are also limitations to using 5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine in lab experiments, including the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine, including further preclinical studies to understand its mechanism of action and potential therapeutic applications. Additionally, clinical trials are needed to evaluate the safety and efficacy of 5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine in humans. Other future directions for research on 5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine include exploring its potential use in combination with other cancer therapies and identifying biomarkers that can predict patient response to treatment.
Métodos De Síntesis
The synthesis of 5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine involves several steps, including the reaction of 2,4-dichloro-5-fluoropyrimidine with 1-methylimidazole, followed by the reaction of the resulting intermediate with 4-(piperazin-1-yl)benzenesulfonyl chloride. The final step involves the addition of phenylmagnesium bromide to the intermediate to form 5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine.
Aplicaciones Científicas De Investigación
5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine has been studied extensively in preclinical models for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that 5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine inhibits the activity of several signaling pathways involved in cancer cell growth and survival, including the PI3K/AKT/mTOR and BTK pathways.
Propiedades
IUPAC Name |
5-fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2S/c1-23-8-7-20-18(23)28(26,27)25-11-9-24(10-12-25)17-15(19)16(21-13-22-17)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMZWSHBEMUTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2844370.png)
![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2844374.png)
![N-[1-[3-(4-Fluorophenoxy)propyl]-5-methylpyrazol-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2844375.png)
![(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine](/img/structure/B2844376.png)
![(5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2844377.png)

![(E)-N-[2-(3-Chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2844380.png)

![7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844383.png)


![N-(2,3-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2844387.png)
![N-(4-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2844389.png)
![2-(4-chlorophenoxy)-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)acetamide](/img/structure/B2844391.png)